molecular formula C8H12O4 B109623 Dimethyl allylmalonate CAS No. 40637-56-7

Dimethyl allylmalonate

Cat. No.: B109623
CAS No.: 40637-56-7
M. Wt: 172.18 g/mol
InChI Key: VZNFVLWVVHHMBG-UHFFFAOYSA-N
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Description

Dimethyl allylmalonate (DMM) is a diester compound with the molecular formula C₈H₁₂O₄, featuring two methyl ester groups and an allyl substituent at the central carbon. It is widely utilized in organic synthesis, particularly in relay ring-closing metathesis (RRCM) reactions, where it serves as a "relay" moiety to facilitate macrocycle formation . Its unique structure enables efficient ejection of the byproduct dimethyl cyclopentene-1,1-dicarboxylate during RRCM, preventing premature cyclization and improving yields (e.g., 88% yield in substrate 9b → 10b) . DMM is also employed in polymer chemistry as a co-monomer to tune hydrophilicity in block copolymers .

Properties

IUPAC Name

dimethyl 2-prop-2-enylpropanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O4/c1-4-5-6(7(9)11-2)8(10)12-3/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNFVLWVVHHMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40193642
Record name Dimethyl allylmalonate
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40637-56-7
Record name Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-dimethyl ester
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Record name Dimethyl allylmalonate
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Record name Dimethyl allylmalonate
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Record name Dimethyl allylmalonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl allylmalonate can be synthesized through the condensation reaction of dimethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Dimethyl allylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Dimethyl allylmalonate serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various compounds due to its ability to undergo diverse chemical reactions.

Key Reactions:

  • Allylic Substitution: this compound can be used in palladium-catalyzed asymmetric allylic alkylation reactions. Studies have shown that it can react with various substrates to yield high enantiomeric excess (ee) products, making it valuable in synthesizing chiral molecules .
  • Malonic Ester Synthesis: It acts as a building block for the synthesis of malonic esters, which are further transformed into complex organic molecules .

Table 1: Reaction Outcomes Using this compound

Reaction TypeConditionsYield (%)Enantiomeric Excess (%)
Palladium-Catalyzed Alkylation1,4-Dioxane, 3 hours6875
Allylic Substitution with KetonesToluene, ambient temperatureVariesUp to 94

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceutical compounds.

Applications:

  • Anticancer Agents: Research indicates that derivatives of this compound exhibit anticancer properties. For instance, it has been involved in synthesizing barbiturates which have therapeutic effects against various cancers .
  • Antimicrobial Properties: Compounds derived from this compound have been tested for antimicrobial activity, showing effectiveness against specific bacterial strains .

Case Study: Synthesis of Anticancer Compounds
A study demonstrated that substituting this compound in the synthesis pathway of barbiturates resulted in compounds with enhanced biological activity. The resulting compounds were tested against several cancer cell lines, yielding promising results.

Materials Science

In materials science, this compound is utilized for its ability to polymerize and form stable materials.

Applications:

  • Polymerization: It can be polymerized to create polymers with desirable mechanical properties. This application is particularly relevant in developing coatings and adhesives.
  • Relay Ring-Closing Metathesis (RRCM): this compound has been used as an activator subunit in RRCM processes, enhancing the efficiency and selectivity of reactions involving complex molecular structures .

Table 2: Properties of Polymers Derived from this compound

PropertyValue
Tensile StrengthHigh
Elastic ModulusModerate
Thermal StabilityExcellent

Mechanism of Action

The mechanism of action of dimethyl allylmalonate involves its ability to participate in various chemical reactions due to the presence of reactive allyl and ester groups. These functional groups allow it to undergo nucleophilic substitution, addition, and elimination reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Dimethyl 2-(But-3-Enyl)-2-(Pent-4-Enyl)Malonate (1b)

  • Structure : Similar to DMM but with butenyl and pentenyl substituents instead of allyl groups.
  • Reactivity : In RRCM, substrates with allylmalonate relays (e.g., DMM) outperform those with bulkier alkenyl substituents (e.g., 1b). The allyl group’s smaller size and faster byproduct ejection enhance reaction efficiency and selectivity .
  • Application : Less effective in RRCM due to steric hindrance from longer alkenyl chains, which slows byproduct release .

Dimethyl Methylmalonate (7a)

  • Structure : Replaces the allyl group with a methyl group.
  • Reactivity : In nucleophilic additions to alkynyl heterocycles (e.g., 2-phenylethynylpyrimidine), dimethyl methylmalonate (7a) achieves higher yields (48–83%) compared to DMM (30–53%) .
  • Key Difference : The allyl group in DMM introduces steric or electronic effects that reduce reactivity in these reactions, whereas the methyl group minimizes steric hindrance .

Diethyl α-Allylmalonate

  • Structure : Ethyl esters instead of methyl esters.
  • Reactivity: In conjugate additions to nitrosoalkenes, diethyl α-allylmalonate produces anti-products exclusively, similar to DMM. However, potassium enolates of diethyl derivatives yield 68% product vs. 52% for lithium enolates, highlighting ester group effects on reaction efficiency .
  • Catalyst Compatibility : In RCM reactions, diethyl dimethyl allylmalonate shows lower yields with certain catalysts (e.g., 14a/b) compared to DMM with Grubbs catalysts .

Dimethyl Itaconate (DMI) and tert-Butyl Acrylate (tBA)

  • Structure : DMI has a conjugated diacid ester; tBA features a bulky tert-butyl group.
  • Polymer Applications : In block copolymers, DMM provides intermediate hydrophilicity between DMI (more hydrophilic) and tBA (hydrophobic). This balance enables tunable morphologies in porous films .

Comparative Data Table

Compound Key Feature RRCM Yield (%) Nucleophilic Addition Yield (%) Polymer Hydrophilicity
This compound Allyl relay moiety 88 30–53 Moderate
Dimethyl Methylmalonate Methyl substituent N/A 48–83 High
Diethyl α-Allylmalonate Ethyl esters 52–68 N/A N/A
Dimethyl Itaconate Conjugated diacid ester N/A N/A High
tert-Butyl Acrylate Bulky tert-butyl group N/A N/A Low

Research Findings and Mechanistic Insights

  • RRCM Efficiency : DMM’s allyl group enables rapid byproduct ejection, critical for high yields in macrocyclization. Bulkier analogs (e.g., 1b) suffer from slower byproduct release, leading to competitive side reactions .
  • Steric Effects : In nucleophilic additions, DMM’s allyl group reduces yields compared to methylmalonates, likely due to steric hindrance or electronic deactivation .
  • Catalyst Specificity : DMM works optimally with Grubbs catalysts (e.g., G1), while other catalysts (e.g., 14a/b) show lower efficiency, emphasizing the need for tailored catalyst-substrate pairs .
  • Polymer Design: DMM’s balanced hydrophilicity makes it ideal for creating tunable porous films, outperforming more polar (DMI) or nonpolar (tBA) analogs .

Biological Activity

Dimethyl allylmalonate (DMAM) is a compound of significant interest in organic and medicinal chemistry due to its versatile biological activities. This article explores the biological activity of DMAM, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C₇H₁₂O₄, is an ester derivative of malonic acid. Its structure consists of two methoxy groups and an allyl group, which contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

  • Enzymatic Inhibition : DMAM acts as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle. By inhibiting SDH, DMAM reduces the accumulation of succinate, a pro-inflammatory metabolite that can exacerbate conditions such as acute respiratory distress syndrome (ARDS) .
  • Anti-inflammatory Effects : Research indicates that DMAM can significantly reduce lung inflammation in murine models of ARDS. In a study, mice treated with DMAM exhibited lower total cell counts in bronchoalveolar lavage fluid compared to controls, suggesting a reduction in inflammatory cell influx .
  • Cellular Protection : DMAM has been shown to protect endothelial cells by enhancing the stability of the endothelial glycocalyx, thereby reducing capillary leak and inflammation during acute lung injury .

Case Studies

  • Acute Respiratory Distress Syndrome (ARDS) :
    • Study Design : C57BL/6 mice were administered lipopolysaccharide to induce ARDS, followed by treatment with DMAM.
    • Results : The DMAM-treated group showed a significant decrease in inflammatory markers and improved lung function compared to the control group.
    • : DMAM may serve as a novel therapeutic agent for ARDS by mitigating inflammation and protecting lung tissue .
  • Heck Reaction Applications :
    • Study : The Heck arylation of DMAM has been explored for synthesizing various arylated compounds.
    • Findings : The compound demonstrated favorable reactivity profiles when used as a substrate in palladium-catalyzed reactions, indicating its potential utility in organic synthesis .

Data Table

Biological ActivityMechanism of ActionReference
Inhibition of SDHCompetitive inhibition reducing succinate accumulation
Anti-inflammatoryDecreases inflammatory cell influx and protects endothelial cells
Synthetic utilityReactivity in palladium-catalyzed Heck reactions

Q & A

Q. What are the standard synthetic routes for dimethyl allylmalonate, and how are intermediates characterized?

this compound is typically synthesized via alkylation of dimethyl malonate using allyl bromide or similar electrophiles. A common method involves deprotonating dimethyl malonate with a strong base (e.g., sodium hydride in DMF) to generate the enolate, followed by reaction with an allyl halide . Post-synthesis, intermediates are characterized using 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity, IR spectroscopy to track ester carbonyl groups (~1740 cm1^{-1}), and mass spectrometry for molecular weight validation. Purity is assessed via HPLC with UV detection at 210–220 nm .

Q. How does this compound participate in palladium-catalyzed deconjugative allylation, and what factors influence reaction efficiency?

In Pd(0)-catalyzed deconjugative allylation, this compound acts as a nucleophile. Key factors include:

  • Catalyst system : Pd2_2(dba)3_3 with phosphine ligands (e.g., PPh3_3) enhances oxidative addition to allylic acetates.
  • Solvent/base : Polar aprotic solvents (DMF) and non-nucleophilic bases (LHMDS) stabilize the enolate intermediate.
  • Substrate steric effects : Bulky allylic substrates may reduce yields due to hindered reductive elimination .

Advanced Research Questions

Q. How can this compound resolve regioselectivity challenges in relay ring-closing metathesis (RRCM)?

In RRCM, this compound serves as a relay moiety to prevent premature macrocyclization. Its electron-deficient ester groups accelerate the release of dimethyl cyclopentene-1,1-dicarboxylate after metathesis, shifting equilibrium toward the desired product. For example, in substrate 9b , this mechanism improved yields to 88% using Grubbs II catalyst (5 mol%) under toluene reflux .

Q. What mechanistic insights can be gained from using this compound as a probe in carbene vs. radical reaction studies?

this compound’s conjugated allyl-ester system acts as a diagnostic tool:

  • Carbene pathways : Lead to cyclopropanation via [2+1] addition (e.g., with diazo compounds).
  • Radical pathways : Result in allylic C–H functionalization or dimerization. Competitive experiments using radical traps (TEMPO) or carbene scavengers (styrene) clarify dominant mechanisms .

Q. How does ligand flexibility in allylmalonate-based metal–organic frameworks (MOFs) enable photoinduced [2+2] cycloaddition?

Allylmalonate ligands in MOFs undergo low-energy C(sp3^3)–C(sp3^3) rotations, enabling proximity between allyl and bis-4-pyridylethylene groups. UV irradiation induces [2+2] dimerization, confirmed via SCXRD showing partial bond formation. This flexibility avoids MOF lattice collapse, unlike rigid ligands .

Q. What strategies address contradictory yield data in ring-closing metathesis (RCM) using unsymmetrical N-heterocyclic carbene (NHC) catalysts?

Discrepancies in RCM yields (e.g., 55–74% for tetrasubstituted olefins) arise from:

  • Catalyst robustness : Air-sensitive NHCs (e.g., 14a/b ) degrade faster than Grubbs II (5 ).
  • Substrate steric demand : Bulky allylmalonates require optimized ligand bite angles. Solutions include rigorous inert-atmosphere techniques and pre-catalyst activation with CuI .

Q. How is stereochemical control achieved in intermolecular conjugate additions to allylmalonates?

Potassium enolates of diethyl allylmalonate favor anti-addition to nitrosoalkenes (68% yield) due to steric shielding of the enolate’s α-face. Chelation effects are negligible, as lithium enolates also produce anti-products. Stereochemistry is validated via X-ray crystallography of sulfonamide derivatives .

Methodological Case Studies

Q. Case Study: How was this compound utilized in an unintended 26-membered macrocycle formation during myricanol synthesis?

A Sonogashira coupling step with this compound (Step a ) under aqueous micellar conditions (TPGS-750-M) led to unexpected macrocyclization. Mechanistic analysis revealed Pd-mediated alkyne insertion into the allylmalonate ester, forming a strained intermediate. Adjusting solvent polarity (THF instead of H2_2O) and reducing catalyst loading mitigated this side reaction .

Q. How to analyze competing reaction pathways in allylmalonate-involved systems using kinetic and thermodynamic data?

  • Kinetic profiling : Monitor reaction progress via 1H^1H-NMR to identify intermediates (e.g., enolate vs. cycloadducts).
  • DFT calculations : Compare activation energies for carbene vs. radical pathways.
  • Eyring plots : Determine entropy/enthalpy contributions using variable-temperature kinetics .

Data Analysis and Validation

Retrosynthesis Analysis

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Feasible Synthetic Routes

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